Cas no 13270-66-1 (D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(dihydrogenphosphate), (1S)-)
13270-66-1 structure
Product Name:D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(dihydrogenphosphate), (1S)-
Numero CAS:13270-66-1
MF:C10H14N5O7P
MW:347.221222400665
CID:148455
PubChem ID:444260
Update Time:2025-04-19
D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(dihydrogenphosphate), (1S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(dihydrogenphosphate), (1S)-
- formycin 5'-phosphate
- (S)-1-C-(7-Amino-1H-pyrazolo(4,3-d)pyrimidin-3-yl)-1,4-anhydro-D-ribitol, 5-(dihydrogen phosphate)
- 1H-Pyrazolo(4,3-d)pyrimidine, 7-amino-3-beta-D-ribofuranosyl-, 5'-(dihydrogen phosphate)-, hydrate
- 7-Amino-3-beta-D-ribofuranosyl-1H-pyrazolo(4,3-d)pyrimidine 5'-(dihydrogen phosphate) hydrate
- Formycin 5'-monophosphate hydrate
- Formycin 5'-phosphate hydrate
- Formycin A 5'-monophosphate hydrate
- FORMYCIN-5'-MONOPHOSPHATE
- (1S)-1-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-5-O-phosphono-D-ribitol
- 13270-66-1
- DB03464
- DTXSID001312101
- 8-aza-9-deazaadenosine-5'-monophosphate
- Formycin A 5'-monophosphate
- NS00070864
- Formycin 5'-monophosphate
-
- Inchi: 1S/C10H14N5O7P/c11-10-6-4(12-2-13-10)5(14-15-6)9-8(17)7(16)3(22-9)1-21-23(18,19)20/h2-3,7-9,16-17H,1H2,(H,14,15)(H2,11,12,13)(H2,18,19,20)/t3-,7-,8-,9+/m1/s1
- Chiave InChI: PBAHXXBYQACZMA-KSYZLYKTSA-N
- Sorrisi: P(=O)(O)(O)OC[C@@H]1[C@H]([C@H]([C@H](C2=C3C(C(N)=NC=N3)=NN2)O1)O)O
Proprietà calcolate
- Massa esatta: 347.06322
- Massa monoisotopica: 347.063084
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 23
- Conta legami ruotabili: 4
- Complessità: 481
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _3.5
- Superficie polare topologica: 186
Proprietà sperimentali
- Densità: 2.32
- Punto di fusione: 196-200 DEG C
- Punto di ebollizione: 798.5°Cat760mmHg
- Punto di infiammabilità: 436.7°C
- PSA: 186.07
D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(dihydrogenphosphate), (1S)- Letteratura correlata
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
13270-66-1 (D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(dihydrogenphosphate), (1S)-) Prodotti correlati
- 1927-31-7(2'-Deoxy-5'-ATP)
- 653-63-4(2’-Deoxyadenosine 5’Monophosphate)
- 60-92-4(Cyclic AMP)
- 56-65-5(Adenosine 5'-Triphosphate)
- 61-19-8(Adenosine monophosphate)
- 18422-05-4(Adenosine 5'-monophosphate monohydrate)
- 102029-87-8(Adenosine 5′-Diphosphate bis(Cyclohexylammonium) Salt)
- 75607-67-9(Fludarabine phosphate)
- 29984-33-6(9-(b-D-Arabinofuranosyl)adenine 5'-monophosphate)
- 58-64-0(Adenosine 5'-Diphosphate)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti